molecular formula C13H8N2O7 B3262060 3,5-Dinitro-4-phenoxybenzoic acid CAS No. 35138-18-2

3,5-Dinitro-4-phenoxybenzoic acid

Cat. No.: B3262060
CAS No.: 35138-18-2
M. Wt: 304.21 g/mol
InChI Key: IRAPHPGUTNFWGS-UHFFFAOYSA-N
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Description

3,5-Dinitro-4-phenoxybenzoic acid is an organic compound with the molecular formula C13H8N2O7. It is characterized by the presence of two nitro groups and a phenoxy group attached to a benzoic acid core. This compound is known for its applications in various fields, including chemistry and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5-Dinitro-4-phenoxybenzoic acid can be synthesized through the reaction of 4-chloro-3,5-dinitrobenzoic acid with phenol. The reaction typically involves the use of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3,5-Dinitro-4-phenoxybenzoic acid undergoes various chemical reactions, including:

    Nucleophilic Substitution: The phenoxy group can be replaced by other nucleophiles under suitable conditions.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation: The benzoic acid moiety can undergo oxidation to form corresponding carboxylic acid derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Potassium carbonate in DMF.

    Reduction: Hydrogen gas with a palladium catalyst.

    Oxidation: Potassium permanganate in an alkaline medium.

Major Products Formed

    Nucleophilic Substitution: Various substituted benzoic acids.

    Reduction: 3,5-diamino-4-phenoxybenzoic acid.

    Oxidation: Corresponding carboxylic acid derivatives.

Scientific Research Applications

3,5-Dinitro-4-phenoxybenzoic acid has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,5-dinitro-4-phenoxybenzoic acid involves its interaction with specific molecular targets. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenoxy group enhances the compound’s ability to penetrate biological membranes, increasing its efficacy .

Comparison with Similar Compounds

Similar Compounds

    3,5-Dinitrobenzoic Acid: Similar structure but lacks the phenoxy group.

    4-Nitrobenzoic Acid: Contains only one nitro group and lacks the phenoxy group.

    3-Nitrobenzoic Acid: Contains a single nitro group at a different position on the benzoic acid ring.

Uniqueness

3,5-Dinitro-4-phenoxybenzoic acid is unique due to the presence of both nitro and phenoxy groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3,5-dinitro-4-phenoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2O7/c16-13(17)8-6-10(14(18)19)12(11(7-8)15(20)21)22-9-4-2-1-3-5-9/h1-7H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRAPHPGUTNFWGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=C(C=C2[N+](=O)[O-])C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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